molecular formula C24H20Cl6N4O2 B12468119 3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

Cat. No.: B12468119
M. Wt: 609.1 g/mol
InChI Key: XSJKNXKZRKMXSO-UHFFFAOYSA-N
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Description

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a hexane-1,6-diyl linker connecting two quinazolinone moieties, each substituted with a trichloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hexane-1,6-diamine. This reaction is followed by condensation with aromatic and heterocyclic aldehydes in acetic anhydride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the quinazolinone moieties can yield dihydroquinazolinones.

    Substitution: The trichloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinazolinones.

    Industry: Potential use as a stabilizer or additive in polymer chemistry.

Mechanism of Action

The mechanism of action of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its specific substitution pattern and the presence of trichloromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H20Cl6N4O2

Molecular Weight

609.1 g/mol

IUPAC Name

3-[6-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]hexyl]-2-(trichloromethyl)quinazolin-4-one

InChI

InChI=1S/C24H20Cl6N4O2/c25-23(26,27)21-31-17-11-5-3-9-15(17)19(35)33(21)13-7-1-2-8-14-34-20(36)16-10-4-6-12-18(16)32-22(34)24(28,29)30/h3-6,9-12H,1-2,7-8,13-14H2

InChI Key

XSJKNXKZRKMXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl

Origin of Product

United States

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